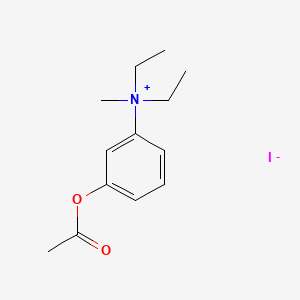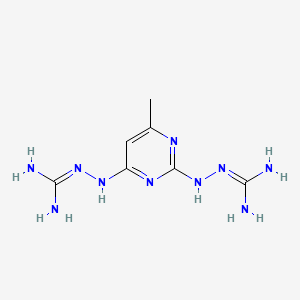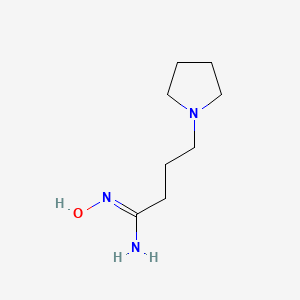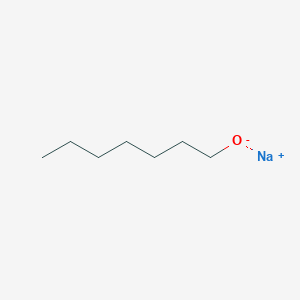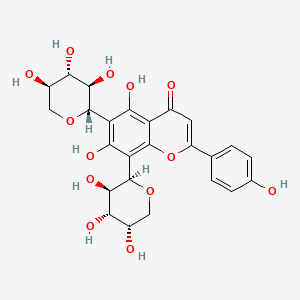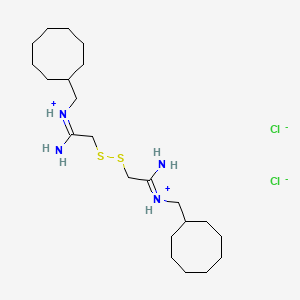
2,2'-Dithiobis(N-cyclooctylmethylacetamidine) dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dithiobis(N-cyclooctylmethylacetamidine) dihydrochloride is a chemical compound with the molecular formula C22H42N4S2.2Cl-H and a molecular weight of 499.72 . This compound is characterized by the presence of two acetamidine groups linked by a disulfide bond, with cyclooctylmethyl substituents. It is primarily used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-cyclooctylmethylacetamidine) dihydrochloride typically involves the reaction of N-cyclooctylmethylacetamidine with a disulfide compound under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the disulfide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the purification of the final product through crystallization or other separation techniques to obtain the dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2,2’-Dithiobis(N-cyclooctylmethylacetamidine) dihydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The acetamidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted acetamidine derivatives.
Scientific Research Applications
2,2’-Dithiobis(N-cyclooctylmethylacetamidine) dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(N-cyclooctylmethylacetamidine) dihydrochloride involves the interaction with molecular targets that contain disulfide bonds. The compound can modulate the redox state of these targets, thereby affecting their function. This modulation can influence various biological pathways, including those involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiobis(N-cycloheptylmethylacetamidine) dihydrochloride: Similar structure but with cycloheptyl instead of cyclooctyl groups.
2,2’-Dithiobis(pyridine N-oxide): Contains pyridine N-oxide groups instead of acetamidine.
Uniqueness
2,2’-Dithiobis(N-cyclooctylmethylacetamidine) dihydrochloride is unique due to its specific cyclooctylmethyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
40284-21-7 |
|---|---|
Molecular Formula |
C22H44Cl2N4S2 |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
[1-amino-2-[[2-amino-2-(cyclooctylmethylazaniumylidene)ethyl]disulfanyl]ethylidene]-(cyclooctylmethyl)azanium;dichloride |
InChI |
InChI=1S/C22H42N4S2.2ClH/c23-21(25-15-19-11-7-3-1-4-8-12-19)17-27-28-18-22(24)26-16-20-13-9-5-2-6-10-14-20;;/h19-20H,1-18H2,(H2,23,25)(H2,24,26);2*1H |
InChI Key |
NQXRQSRTZHDMKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)C[NH+]=C(CSSCC(=[NH+]CC2CCCCCCC2)N)N.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


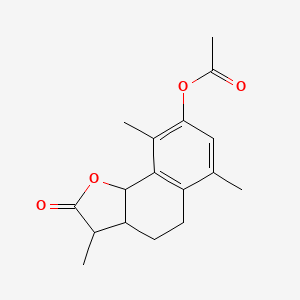
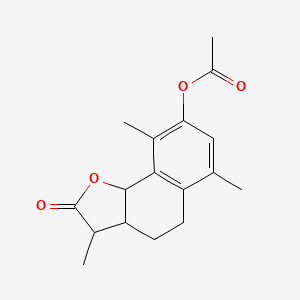
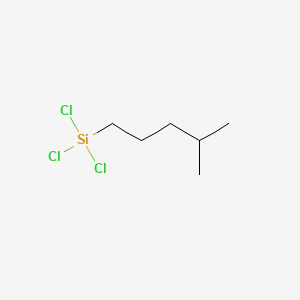
![4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13735229.png)
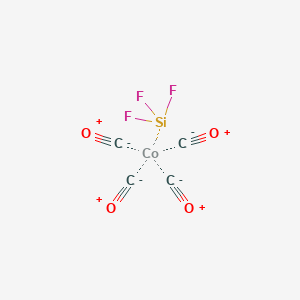
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol](/img/structure/B13735250.png)
